3-Amino-6-chloropyrazinamidoguanidine
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Overview
Description
3-Amino-6-chloropyrazinamidoguanidine is a chemical compound with the molecular formula C6H8ClN7O and a molecular weight of 229.627. It is a derivative of pyrazinecarboxylic acid and is known for its unique structure, which includes an amino group, a chloro group, and a pyrazinamidoguanidine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloropyrazinamidoguanidine typically involves the reaction of 3-amino-6-chloropyrazinecarboxylic acid with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloropyrazinamidoguanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Amino-6-chloropyrazinamidoguanidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-6-chloropyrazinamidoguanidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-chloropyridazine: Similar in structure but with different biological activities.
3-Amino-6-chloropyrazinecarboxamide: Another derivative with distinct chemical properties.
Uniqueness
3-Amino-6-chloropyrazinamidoguanidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
1458-04-4 |
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Molecular Formula |
C6H8ClN7O |
Molecular Weight |
229.63 g/mol |
IUPAC Name |
3-amino-6-chloro-N-(diaminomethylideneamino)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H8ClN7O/c7-2-1-11-4(8)3(12-2)5(15)13-14-6(9)10/h1H,(H2,8,11)(H,13,15)(H4,9,10,14) |
InChI Key |
JPGCAYUCBXXWCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C(=O)NN=C(N)N)Cl |
Origin of Product |
United States |
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